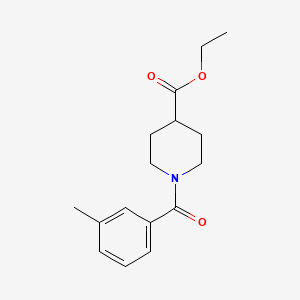

Ethyl 1-(3-methylbenzoyl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(3-methylbenzoyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-3-20-16(19)13-7-9-17(10-8-13)15(18)14-6-4-5-12(2)11-14/h4-6,11,13H,3,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBCAUBBMRPKMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968263 | |

| Record name | Ethyl 1-(3-methylbenzoyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5352-99-8 | |

| Record name | Ethyl 1-(3-methylbenzoyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-methylbenzoyl)piperidine-4-carboxylate typically involves the reaction of 3-methylbenzoyl chloride with piperidine-4-carboxylic acid ethyl ester. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Corresponding substituted products with amines or thiols.

Scientific Research Applications

Ethyl 1-(3-methylbenzoyl)piperidine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-methylbenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The piperidine-4-carboxylate scaffold is common among the analogues, but substituents at the 1-position vary significantly, influencing physicochemical and biological properties. Key comparisons include:

Ethyl 1-(3-methylbenzoyl)piperidine-4-carboxylate

- Substituent : 3-Methylbenzoyl (electron-donating methyl group).

- Molecular Weight : 275.34 .

- Key Functional Groups : Ester (C=O at 4-position), benzoyl (aromatic ketone at 1-position).

Ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate (3d)

- Substituent : 2-Chlorobenzyl (electron-withdrawing chloro group).

- Molecular Weight : 282 g/mol.

- Synthesis Yield : 60.6% .

- IR Data : C=O stretch at 1738 cm⁻¹ .

Ethyl 1-(4-methylbenzyl)piperidine-4-carboxylate (3e)

- Substituent : 4-Methylbenzyl (para-methyl enhances lipophilicity).

- Molecular Weight : 262 g/mol.

- Synthesis Yield : 76.6% .

- IR Data : C=O stretch at 1733 cm⁻¹ .

Ethyl 1-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxylate

- Substituent: 6-Morpholinopyrimidine (heterocyclic, enhances solubility).

- Molecular Weight : 321 g/mol.

- Synthesis Yield : 55% via nucleophilic substitution .

- Biological Activity : Antitubercular (targets Mycobacterium tuberculosis DprE1 enzyme) .

Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate

- Substituent: Tosylquinolinyl (bulky, sulfonyl group).

- Biological Activity : Predicted antibacterial properties via molecular docking .

- Structural Insights : X-ray diffraction reveals intermolecular hydrogen bonding influencing crystal packing .

Physicochemical Properties

| Compound | logP (Predicted) | Solubility | Stability Considerations |

|---|---|---|---|

| This compound | ~2.5* | Moderate (lipophilic) | Ester hydrolysis susceptibility |

| Ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate | ~3.0 | Low | Stable under acidic conditions |

| Ethyl 1-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxylate | ~1.8 | High (polar morpholine) | Stable in aqueous media |

*Estimated based on benzoyl/benzyl analogues.

Biological Activity

Ethyl 1-(3-methylbenzoyl)piperidine-4-carboxylate is a compound that belongs to the piperidine class, which is known for its diverse biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring with an ethyl ester group and a 3-methylbenzoyl moiety. The presence of these functional groups contributes to its chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an agonist for orexin type 2 receptors. These receptors play a crucial role in various physiological processes, including appetite regulation and sleep-wake cycles. Studies have shown that derivatives of this compound demonstrate high selectivity and oral bioavailability, suggesting potential therapeutic applications in treating disorders related to these pathways.

Key Biological Activities

- Orexin Receptor Agonism : this compound selectively binds to orexin type 2 receptors, modulating their activity without significant off-target effects.

- Antiproliferative Effects : Similar compounds have demonstrated notable antiproliferative activity against various cancer cell lines, indicating potential use in cancer therapy .

- Neuropharmacological Effects : The compound may influence neurotransmission pathways, making it a candidate for treating central nervous system disorders.

The mechanism of action involves interaction with specific molecular targets within the central nervous system. By binding to orexin receptors, the compound can influence signaling pathways related to energy homeostasis and wakefulness. This modulation may lead to therapeutic effects in conditions such as narcolepsy and obesity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

-

Study on Orexin Receptor Agonism :

- A study conducted at Vanderbilt University demonstrated that derivatives of this compound effectively activate orexin type 2 receptors, leading to increased wakefulness in animal models. This suggests potential applications in treating sleep disorders.

- Anticancer Activity :

-

Neuropharmacological Applications :

- The compound's ability to modulate neurotransmitter systems suggests it could be beneficial in managing conditions like depression or anxiety, although specific studies on this compound are still needed.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| Ethyl 4-(piperidin-1-yl)piperidine-1-carboxylate | Similar piperidine structure | Lacks the benzoyl group | Moderate receptor activity |

| N-(4-Methylbenzoyl)-N'-ethylpiperazine | Contains a piperazine instead of piperidine | Different nitrogen heterocycle | Anticancer properties |

| Benzoylpiperidine Derivatives | Contains benzoyl moiety | Varies in substitution patterns | Notable antiproliferative effects |

Q & A

Q. What are the key steps in synthesizing Ethyl 1-(3-methylbenzoyl)piperidine-4-carboxylate?

- Methodological Answer : The synthesis typically involves: (i) Amide coupling : Reacting ethyl piperidine-4-carboxylate with 3-methylbenzoyl chloride using coupling agents like EDCI/HOBt in anhydrous acetonitrile. This ensures efficient formation of the benzoyl-piperidine bond . (ii) Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Purity is verified via HPLC (>95%) . (iii) Yield optimization : Adjusting stoichiometric ratios (1:1.2 for amine:acyl chloride) and reaction time (12–24 hrs) under nitrogen atmosphere to minimize side reactions .

Q. How is the compound characterized structurally?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : and NMR to confirm the piperidine ring protons (δ 1.2–3.5 ppm) and benzoyl carbonyl (δ 167–170 ppm) .

- Mass spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H] at m/z 306.17 for CHNO) .

- IR spectroscopy : Peaks at 1720 cm (ester C=O) and 1650 cm (amide C=O) confirm functional groups .

Q. What are the stability considerations for this compound?

- Methodological Answer :

- Storage : Store at –20°C in amber vials under inert gas (argon) to prevent ester hydrolysis or benzoyl group oxidation .

- Solubility : Stable in DMSO (50 mg/mL) and ethanol, but degrades in aqueous buffers (pH < 5 or > 8) within 48 hrs .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to targets like COX-2 or serotonin receptors. The 3-methylbenzoyl group shows hydrophobic interactions with active-site residues (e.g., Val523 in COX-2), while the piperidine ring contributes to steric stabilization .

- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with IC values to optimize activity. For example, electron-withdrawing groups on the benzoyl ring enhance enzyme inhibition .

Q. How to resolve contradictions in reported enzyme inhibition data?

- Methodological Answer :

- Assay standardization : Re-evaluate IC under uniform conditions (pH 7.4, 37°C, 1% DMSO). Discrepancies often arise from variations in substrate concentration (e.g., ATP at 10 µM vs. 100 µM) .

- Metabolite interference : Perform LC-MS to check for in situ degradation products (e.g., free piperidine) that may falsely elevate inhibition rates .

Q. What synthetic routes improve enantiomeric purity for chiral analogs?

- Methodological Answer :

- Chiral catalysts : Use (R)-BINAP-Pd complexes in asymmetric hydrogenation of intermediate ketones to achieve >90% ee .

- Chromatographic resolution : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) separates enantiomers, with retention times differing by 2–3 mins .

Key Research Gaps

- Mechanistic studies : Limited data on the compound’s pharmacokinetics (e.g., CYP450 metabolism) require in vitro microsomal assays .

- Toxicity profiling : Acute toxicity (LD) and genotoxicity (Ames test) remain uncharacterized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.